2,6-dimethyl-4-[4-(2-naphthyloxy)butyl]morpholine
Overview
Description
2,6-dimethyl-4-[4-(2-naphthyloxy)butyl]morpholine is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.204179104 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Topical Drug Delivery
Rautio et al. (2000) synthesized novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) for potential use as prodrugs in topical drug delivery. These compounds showed enhanced skin permeation compared to naproxen, indicating their potential for improved topical delivery systems (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
Photochromism and Supramolecular Chemistry
Yang Zhi-fan (2008) investigated the synthesis and photochromism of a novel morpholine-spirooxazine compound, demonstrating its potential applications in smart materials and optical storage due to its solvent polarity-dependent color change properties (Yang Zhi-fan, 2008).
Michał J. Białek et al. (2013) utilized morpholine in the study of supramolecular chemistry involving potent diphosphonic tectons. Their work highlighted the structural diversity achievable with morpholine, contributing to the development of materials with potential applications in catalysis, separation, and drug delivery (Białek, Zaręba, Janczak, & Zoń, 2013).
Selective Detection and Imaging of Peroxynitrite in Living Cells
J. Qian et al. (2019) developed a morpholine-based fluorescent probe for the selective detection and imaging of endogenous peroxynitrite (ONOO−) in living cells. This probe highlights morpholine's utility in designing sensitive tools for studying oxidative stress and inflammation at the cellular level (Qian, Gong, Ru, Guo, Cao, Liu, Iqbal, Iqbal, Qin, & Guo, 2019).
Antifungal Agents
D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Their work underscores the potential of morpholine derivatives in developing new antifungal therapies, particularly against resistant strains (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).
Properties
IUPAC Name |
2,6-dimethyl-4-(4-naphthalen-2-yloxybutyl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-16-14-21(15-17(2)23-16)11-5-6-12-22-20-10-9-18-7-3-4-8-19(18)13-20/h3-4,7-10,13,16-17H,5-6,11-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRKCHDIHWKMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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